N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazinecarboxamide core, a pyrimidinyl group, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazinecarboxamide Core: This can be achieved through the reaction of a suitable pyrazine derivative with an amine under appropriate conditions.
Introduction of the Pyrimidinyl Group: This step involves the coupling of the pyrazinecarboxamide intermediate with a pyrimidine derivative, often using a coupling reagent such as EDC·HCl/HOBt·H2O.
Formation of the Thiazine Ring: The final step involves the cyclization of the intermediate to form the thiazine ring, which can be facilitated by using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be compared with other similar compounds, such as:
Tirzepatide: A compound with a different structure but similar therapeutic applications.
Semaglutide: Another compound with similar biological activities but different molecular targets.
The uniqueness of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N6O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-1-thiomorpholin-4-ylpropan-2-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N6O2S/c1-13(14(23)20-9-11-25-12-10-20)19-16(24)22-7-5-21(6-8-22)15-17-3-2-4-18-15/h2-4,13H,5-12H2,1H3,(H,19,24)/t13-/m0/s1 |
InChI Key |
ZCVUGLMVASEQPZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCSCC1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Canonical SMILES |
CC(C(=O)N1CCSCC1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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